molecular formula C7H4BrFN2 B1449262 2-Amino-6-bromo-3-fluorobenzonitrile CAS No. 1550664-84-0

2-Amino-6-bromo-3-fluorobenzonitrile

Cat. No. B1449262
CAS RN: 1550664-84-0
M. Wt: 215.02 g/mol
InChI Key: YRXRNFNJDFYRCO-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-fluorobenzonitrile (2-ABFBN) is a heterocyclic compound commonly used in organic synthesis. It is a versatile building block for the synthesis of various organic compounds, including drugs, agrochemicals, and pharmaceuticals. 2-ABFBN is a colorless solid at room temperature, with a melting point of 86-87°C and a boiling point of 229-230°C. It is insoluble in water, but soluble in most organic solvents.

Advantages and Limitations for Lab Experiments

2-Amino-6-bromo-3-fluorobenzonitrile is a versatile building block for the synthesis of various organic compounds. It is relatively easy to handle in the laboratory, and its reactions can be easily monitored. However, it is toxic and should be handled with care. In addition, its reactions are often slow and require long reaction times.

Future Directions

In the future, more research should be conducted to better understand the biochemical and physiological effects of 2-Amino-6-bromo-3-fluorobenzonitrile. In addition, further research should be conducted to develop more efficient and cost-effective methods for the synthesis of 2-Amino-6-bromo-3-fluorobenzonitrile and its derivatives. Finally, more research should be conducted to develop new applications for 2-Amino-6-bromo-3-fluorobenzonitrile, such as in the synthesis of drugs and agrochemicals.

Scientific Research Applications

2-Amino-6-bromo-3-fluorobenzonitrile is widely used in organic synthesis for the preparation of various compounds, including drugs, agrochemicals, and pharmaceuticals. It is also used as a starting material for the synthesis of numerous heterocyclic compounds, such as thiophenes, pyrroles, and furans. In addition, it has been used in the synthesis of biologically active compounds, such as inhibitors of HIV-1 protease, β-lactamase, and dihydrofolate reductase.

properties

IUPAC Name

2-amino-6-bromo-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRNFNJDFYRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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